Janusene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Janusene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a type of Janus-faced molecule that has two distinct sides with different chemical properties. This feature makes it a valuable tool in various scientific fields, including materials science, drug delivery, and biomedical research.
Wirkmechanismus
Janusene's unique structure makes it interact differently with other molecules compared to conventional compounds. Its two distinct sides can interact with different molecules, leading to unique chemical reactions. The mechanism of action of Janusene depends on the specific application. For example, in drug delivery, Janusene can improve drug solubility by interacting with water molecules on one side and the drug molecule on the other side.
Biochemische Und Physiologische Effekte
Janusene has been shown to have various biochemical and physiological effects, depending on the specific application. For example, Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can improve drug solubility and bioavailability, leading to improved drug efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Janusene has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for various scientific fields. However, the synthesis process can be challenging, and the yield and purity of the final product depend on the synthesis conditions. Additionally, the cost of Janusene can be high, limiting its use in some experiments.
Zukünftige Richtungen
Janusene has the potential for various future applications in scientific research. For example, it can be used in the development of new materials with unique properties, such as self-healing materials. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability. Further research is needed to explore the full potential of Janusene in various scientific fields.
Conclusion:
Janusene is a unique chemical compound that has various applications in scientific research. Its two distinct sides with different chemical properties make it a valuable tool in materials science, drug delivery, and biomedical research. Further research is needed to explore the full potential of Janusene in various scientific fields.
Synthesemethoden
Janusene can be synthesized using different methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis process involves the use of specific reagents and solvents to achieve the desired product. The purity and yield of the final product depend on the synthesis conditions.
Wissenschaftliche Forschungsanwendungen
Janusene has various applications in scientific research. For example, it can be used in the development of new materials with unique properties. Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability.
Eigenschaften
CAS-Nummer |
14707-22-3 |
---|---|
Produktname |
Janusene |
Molekularformel |
C30H22 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
InChI-Schlüssel |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Kanonische SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.